7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-methylpyrazolo[1,5-a]pyrimidine

Conformational analysis Structure-activity relationship Molecular design

This pyrazolo[1,5-a]pyrimidine derivative features a unique (E)-ethenyl linker between the core and the 2,4-dichlorophenyl group, offering an extended conjugated system critical for probing kinase back-pocket interactions and sigma receptor subtype selectivity. Unlike direct 7-aryl analogs, this scaffold enables matched-pair SAR studies that can shift selectivity profiles by >100-fold. Ideal for CDK2 hinge-region occupancy optimization and fluorescence-based assay development. Secure this research-exclusive compound now to accelerate your medicinal chemistry program.

Molecular Formula C15H11Cl2N3
Molecular Weight 304.17
CAS No. 692737-05-6
Cat. No. B2556638
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-methylpyrazolo[1,5-a]pyrimidine
CAS692737-05-6
Molecular FormulaC15H11Cl2N3
Molecular Weight304.17
Structural Identifiers
SMILESCC1=NN2C(=CC=NC2=C1)C=CC3=C(C=C(C=C3)Cl)Cl
InChIInChI=1S/C15H11Cl2N3/c1-10-8-15-18-7-6-13(20(15)19-10)5-3-11-2-4-12(16)9-14(11)17/h2-9H,1H3/b5-3+
InChIKeyLWJBQVPGEGOVBG-HWKANZROSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-methylpyrazolo[1,5-a]pyrimidine (CAS 692737-05-6): Core Structural and Pharmacophore Identity


7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-methylpyrazolo[1,5-a]pyrimidine (CAS 692737-05-6, MW 304.17, C15H11Cl2N3) is a synthetic small molecule belonging to the pyrazolo[1,5-a]pyrimidine class, a purine bioisostere scaffold widely exploited in kinase inhibitor and CNS-targeted drug discovery [1]. The compound features a 2-methyl substitution on the pyrazole ring and a 7-position (E)-ethenyl-linked 2,4-dichlorophenyl group, introducing an extended conjugated system absent in direct 7-aryl analogs. This class has produced clinical candidates targeting CDK, Pim, and PDE families, along with sigma receptor ligands, establishing a robust precedent for target engagement in oncology and neuroscience research [2].

Why Generic Substitution of 7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-methylpyrazolo[1,5-a]pyrimidine Is Not Trivial


Pyrazolo[1,5-a]pyrimidines with identical core scaffolds but differing 7-position substituents exhibit profoundly divergent target selectivity and potency. The (E)-ethenyl linker in the target compound creates a conformationally extended, conjugated system that alters both the spatial presentation of the 2,4-dichlorophenyl pharmacophore and the electronic distribution across the bicyclic core [1]. Direct 7-aryl analogs lacking the ethenyl spacer—such as 7-(4-chlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (a characterized PDE10A inhibitor with a co-crystal structure, PDB 5XUJ)—present a different geometry and binding mode [2]. Similarly, 7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (CAS not available; the direct-attachment analog) lacks the extended conjugation that may modulate metabolic stability and off-target profiles. Even within the same patent family, substitution at the 7-position with different arylalkenyl groups yields distinct pharmacological profiles, underscoring the non-fungibility of these derivatives [1].

Quantitative Differentiation Evidence for 7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-methylpyrazolo[1,5-a]pyrimidine


Structural Differentiation: Extended Conjugated System vs. Direct 7-Aryl Analogs

The target compound possesses an (E)-ethenyl linker bridging the pyrazolo[1,5-a]pyrimidine C7 position to the 2,4-dichlorophenyl ring, creating a styryl-type extended π-system. In contrast, the closest direct analog, 7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine, attaches the identical aryl group directly to C7 with no intervening vinyl spacer . The ethenyl linker increases the C7-to-phenyl centroid distance by approximately 2.4 Å and introduces an additional degree of torsional freedom, altering the conformational ensemble accessible to the compound. This structural feature has been associated with differential binding modes in pyrazolo[1,5-a]pyrimidine-based sigma receptor and kinase ligands [1].

Conformational analysis Structure-activity relationship Molecular design

Class-Level CDK2 Inhibitory Potential Relative to Roscovitine Baseline

Although direct CDK2 IC50 data for this specific compound are not published, structurally related 2-methylpyrazolo[1,5-a]pyrimidine derivatives have demonstrated CDK2 inhibition comparable to or exceeding the reference inhibitor roscovitine (IC50 = 0.24 μM). Specifically, compounds 5i and 5j from a 2025 study exhibited CDK2 IC50 values of 0.25 μM and 0.16 μM, respectively [1]. The target compound shares the identical 2-methylpyrazolo[1,5-a]pyrimidine core and a 7-position arylalkenyl motif—a substitution pattern known to occupy the kinase hinge region and the adjacent hydrophobic pocket. By comparison, 7-(4-chloro-3-nitrophenyl)-2-methylpyrazolo[1,5-a]pyrimidine shows negligible CDK2 activity (IC50 > 64,000 nM), illustrating that 7-position substitution critically determines CDK2 engagement [2].

CDK2 inhibition Anticancer Kinase selectivity

Comparative Purity and Physical Form for Reproducibility in Procurement

Vendor-supplied technical data indicate that 7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-methylpyrazolo[1,5-a]pyrimidine is routinely offered at ≥95% purity (typical for research-grade fine chemicals) . The closely related analog 7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine is available at similar purity levels but differs in physical form and solubility profile due to the absence of the vinyl spacer . The ethenyl-linked compound has a higher molecular weight (304.17 vs. 278.14) and predicted higher LogP, which affects solubility in standard assay buffers and may necessitate different formulation approaches. No polymorph or salt form data are publicly available for either compound.

Chemical procurement Quality control Reproducibility

Recommended Application Scenarios for 7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-methylpyrazolo[1,5-a]pyrimidine


Probing Extended Kinase Hinge-Region Binding Pockets

The (E)-ethenyl linker in 7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-methylpyrazolo[1,5-a]pyrimidine creates an extended geometry that is well-suited for exploring kinase active sites where deeper penetration into the hydrophobic back pocket is advantageous [1]. This compound can serve as a scaffold for structure-activity relationship (SAR) studies in CDK2 and related kinase programs where the direct 7-aryl analog fails to achieve optimal hinge-region occupancy, as evidenced by the >64,000 nM IC50 of the 7-(4-chloro-3-nitrophenyl) analog versus sub-micromolar potency of optimized 7-substituted derivatives [2].

Sigma Receptor Ligand Development with Extended Arylalkenyl Motif

Arylalkenyl-substituted pyrazolo[1,5-a]pyrimidines have been patented as sigma receptor ligands for pain and CNS indications [1]. The 7-[(E)-2-(2,4-dichlorophenyl)ethenyl] motif in this compound provides an extended hydrophobic tail that mimics structural features of known high-affinity sigma ligands, making it a relevant starting point for medicinal chemistry optimization targeting sigma-1 and sigma-2 receptors, where linker length is a critical determinant of subtype selectivity [2].

Negative Control or Selectivity Profiling Against Direct-Attachment Analog

When used alongside 7-(2,4-dichlorophenyl)-2-methylpyrazolo[1,5-a]pyrimidine (the direct C7-aryl analog), this compound enables researchers to deconvolute the contribution of the vinyl spacer to target binding, selectivity, and cellular potency [1]. This matched-pair analysis is particularly valuable in kinase and GPCR panels where subtle changes in linker geometry can shift selectivity profiles by over 100-fold [2].

Photophysical Property Investigations Leveraging Extended Conjugation

The styryl-type extended conjugation between the pyrazolo[1,5-a]pyrimidine core and the 2,4-dichlorophenyl ring may impart distinct photophysical properties (absorption/emission shifts) compared to non-conjugated analogs. Recent studies on 3,7-bis(trifluoromethyl)-2-methylpyrazolo[1,5-a]pyrimidines have demonstrated that 7-position substitution directly modulates photoluminescent behavior [1]. This compound could serve as a probe in fluorescence-based assays where longer-wavelength excitation/emission is required, though direct photophysical characterization data are not yet published.

Quote Request

Request a Quote for 7-[(E)-2-(2,4-dichlorophenyl)ethenyl]-2-methylpyrazolo[1,5-a]pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.